(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(1S)-1-(3-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
InChI Key |
UBVWTMPHSNWFEA-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1)Br)O |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 1-(3-Bromopyridin-4-yl)ethanone
A key precursor is synthesized via nucleophilic acyl substitution:
- Reagents : 2-Bromo-N-methoxy-N-methylpyridine-4-carboxamide, methyl magnesium iodide.
- Conditions :
- Anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
- Quenching with saturated ammonium chloride.
- Yield : 100% (2.0 g scale).
2-Bromo-N-methoxy-N-methylpyridine-4-carboxamide
+ MeMgI → 1-(3-Bromopyridin-4-yl)ethanone
Chiral Resolution Techniques
Racemic mixtures of 1-(3-bromopyridin-4-yl)ethan-1-ol can be resolved using:
- Diastereomeric Salt Formation : Mandelic acid derivatives (e.g., R-mandelic acid) in acetonitrile/water at 70°C.
- Chromatography : Chiral stationary phases (e.g., amylose-based columns).
Example :
- Substrate : Racemic 1-(5-bromopyridin-2-yl)ethanol.
- Resolution : Crystallization with R-mandelic acid yields 55% enantiomerically pure product.
Key Data Comparison
Challenges and Optimization
- Regioselectivity : Bromine’s position on the pyridine ring critically affects reactivity.
- Enantiopurity : Asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) could improve efficiency but requires further validation.
- Scale-Up : High-yield NaBH₄ reduction is preferable for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the pyridine ring’s 3-position undergoes nucleophilic substitution under basic conditions. This reaction is critical for synthesizing 4-substituted pyridine derivatives:
| Reaction Conditions | Product | Yield | 4:3 Selectivity |
|---|---|---|---|
| KOH, 18-crown-6, DMAc, 80°C | 4-((2-ethylhexyl)oxy)pyridine | 76% | >14:1 |
| KBr additive | Enhanced 4-selectivity | +22% | Improved |
Mechanism : Base-mediated isomerization generates a 3,4-pyridyne intermediate, enabling selective nucleophilic attack at the 4-position. Bromide salts stabilize the intermediate, reducing side reactions .
Oxidation of the Hydroxyl Group
The ethanol side chain undergoes oxidation to form a ketone:
Key Data :
-
Reaction proceeds quantitatively under strong oxidizing conditions.
-
The ketone product serves as a precursor for further functionalization.
Esterification
The hydroxyl group reacts with acylating agents:
Conditions :
-
Pyridine catalyst, room temperature.
-
Yields exceed 85% with minimal side products.
Reduction to Amines
Catalytic hydrogenation converts the hydroxyl group to an amine:
Applications :
-
The amine derivative is a key intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).
Cycloaddition Reactions
In the presence of dienes (e.g., furan), the bromopyridine moiety participates in Diels-Alder reactions via in situ pyridyne formation:
Data :
-
Reaction with excess furan yields cycloadducts in 42% yield .
-
Regioselectivity is controlled by electron-withdrawing effects of the bromine .
Salt Formation
Protonation of the hydroxyl group forms hydrochloride salts:
Properties :
Base-Catalyzed Isomerization
Under strong basic conditions, bromine migration occurs, enabling access to 4-substituted derivatives:
| Parameter | Effect on Reaction |
|---|---|
| KBr concentration | Increases 4-selectivity to >14:1 |
| Solvent (DMAc) | Optimizes reaction rate |
Mechanistic Insight : Isotopic labeling studies confirm reversible dehydrohalogenation steps .
Functional Group Compatibility
-
Bromine Stability : Resistant to hydrolysis under neutral conditions but reactive in SNAr reactions.
-
Hydroxyl Reactivity : Participates in Mitsunobu reactions for stereochemical inversion.
Scientific Research Applications
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanol group can play crucial roles in its binding affinity and reactivity.
Comparison with Similar Compounds
Key Observations :
- This may enhance solubility in polar solvents.
- Substituent Effects : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine could increase molecular weight and influence lipophilicity.
- Stereochemical Purity : While the target compound’s stereopurity is unreported, the analogs show moderate enantiomeric excess (87–90%) via chiral HPLC .
Physical and Analytical Properties
Table 2: Physical and Analytical Data
| Compound Name | Physical State | [α]D20 (c = 1, solvent) | Refractive Index (tR) | Key Analytical Methods |
|---|---|---|---|---|
| (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol | Likely oily | Hypothetical (−) | N/A | NMR, MS, Chiral HPLC |
| (R)-1-(3-Fluorophenyl)ethan-1-ol | Colorless oil | +12.5 (CHCl₃) | 1.478 | NMR, MS, Chiral HPLC |
| (R)-1-(4-Fluorophenyl)ethan-1-ol | Colorless oil | +14.2 (CHCl₃) | 1.482 | NMR, MS, Chiral HPLC |
| (R)-1-(3-Chlorophenyl)ethan-1-ol | Colorless oil | +10.8 (CHCl₃) | 1.485 | NMR, MS, Chiral HPLC |
Key Observations :
- Optical Rotation : The (S)-configuration of the target compound would likely invert the sign of optical rotation compared to the (R)-configured analogs.
- Refractive Index : Pyridine’s electron-deficient nature may reduce refractive index compared to benzene derivatives.
- NMR Shifts : The deshielding effect of the pyridine nitrogen would downfield-shift adjacent protons (e.g., H-2 and H-6) in the target compound.
Reactivity and Functional Group Interactions
- Bromine vs. Halogens: Bromine’s lower electronegativity (vs.
- Hydroxyl Group : The (S)-configured hydroxyl group in the target compound may exhibit distinct hydrogen-bonding interactions in catalytic applications.
Research Findings and Implications
Stereochemical Challenges : The moderate stereopurity of analogs (87–90%) highlights the need for advanced asymmetric methods (e.g., enzymatic resolution) to improve enantiomeric excess in the target.
Solubility and Applications : The pyridine ring’s polarity may favor aqueous solubility, making the target compound suitable for biologics-oriented synthesis.
Biological Activity
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a brominated pyridine moiety and an alcohol functional group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
The molecular formula for (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is CHBrN O, with a molecular weight of 202.05 g/mol. The presence of the bromine atom enhances its reactivity and potential biological interactions.
The biological activity of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom and the hydroxyl group facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This interaction can influence several biochemical pathways, contributing to its observed pharmacological effects.
Antimicrobial Activity
Research indicates that (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli in the range of 75 to 150 µg/mL .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property positions it as a candidate for further exploration in inflammatory disease treatments.
Antitumor Activity
Preliminary studies have indicated that (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol may disrupt tubulin polymerization, a mechanism commonly targeted in cancer therapies. This suggests potential applications in oncology, particularly against specific cancer cell lines .
Case Studies
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol using the agar disc-diffusion method against E. coli and Bacillus subtilis. The results indicated that the compound inhibited bacterial growth effectively, with an MIC of 125 µg/mL against E. coli and 75 µg/mL against B. subtilis.
Case Study 2: Anti-inflammatory Effects
In a cellular model simulating inflammation, (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol was shown to reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This reduction suggests a mechanism whereby the compound may modulate inflammatory responses at the cellular level.
Applications in Research
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol serves as an important intermediate in organic synthesis and is utilized in drug discovery processes aimed at developing new therapeutic agents. Its structural characteristics make it valuable for exploring enzyme inhibition and receptor binding studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
